molecular formula C12H22O2 B1329594 trans-2-tert-Butylcyclohexyl acetate CAS No. 20298-70-8

trans-2-tert-Butylcyclohexyl acetate

Cat. No. B1329594
CAS RN: 20298-70-8
M. Wt: 198.3 g/mol
InChI Key: FINOAUDUYKVGDS-GHMZBOCLSA-N
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Description

Trans-2-tert-Butylcyclohexyl acetate is a chemical compound with the molecular formula C12H22O2 . It is widely used as a perfume for cosmetics including soaps . The cis and trans forms of 4-tert-butylcyclohexyl acetate are used in the preparation of high loading fragrance encapsulation based on a polymer-blend of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol) .


Synthesis Analysis

The synthesis of trans-2-tert-Butylcyclohexyl acetate involves the use of carbonyl reductase (CRED) technology. This technology has been shown to be an important tool for the rapid and efficient preparation of cis- and trans-4-tert-butylcyclohexanol, the precursors to the high volume fragrance ingredients known as Woody Acetate .


Molecular Structure Analysis

The trans-2-tert-Butylcyclohexyl acetate molecule contains a total of 36 bond(s). There are 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

The major metabolite of (+/-)-2-tert-butylcyclohexanone is 2-tert-Butylcyclohexanol. This compound can be used in the synthesis of 2-tert-butylcyclohexyl methacrylate via reaction with methacryloyl chloride in the presence of triethylamine .


Physical And Chemical Properties Analysis

The boiling point of trans-2-tert-Butylcyclohexyl acetate is predicted to be 222.2±8.0 °C, and its density is predicted to be 0.93±0.1 g/cm3 . The LogP value is estimated to be 4.057 .

Scientific Research Applications

Synthesis of Fragrances

Trans-2-tert-Butylcyclohexyl acetate, particularly its cis-isomer, has significant applications in the fragrance industry due to its potent odorant properties. Studies have explored the use of commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of ketones to produce cis-4-alkylcyclohexanols, including derivatives with tert-butyl substituents. This approach is environmentally friendly and avoids the high environmental burden associated with classical synthetic routes. The work aimed at upgrading the production process of these fragrances to achieve high diastereoisomeric purity, specifically targeting the more odorous cis-isomers of commercial fragrances like woody acetate (Tentori et al., 2020).

Electrocatalytic Hydrogenation for Perfumery

The electrocatalytic hydrogenation of mono-substituted cyclohexanones, including 4-tert-butylcyclohexanone, is another area of interest. This process, carried out in a proton exchange membrane reactor, aims to produce high cis-selectivity fragrance compounds like cis-4-tert-butylcyclohexyl acetate, used extensively in the perfume industry. The method offers advantages such as operation under ambient temperature and pressure, energy efficiency, and the recyclability of the catalyst, making it a sustainable alternative to conventional hydrogenation methods (Shimizu et al., 2022).

Catalytic Processes in Organic Chemistry

Trans-2-tert-Butylcyclohexyl acetate and its derivatives are also used in various catalytic processes in organic chemistry. For instance, acetates, including tert-butyl acetate, have been successfully alkylated using primary alcohols in the presence of certain catalysts and bases. This method provides a direct route to produce carboxylates, which are crucial raw materials in organic and industrial chemistry (Iuchi et al., 2010).

Anisotropic Nanocomposites

Derivatives of tert-butylcyclohexyl, such as 2'-chloro-4''-(trans-4-butylcyclohexyl)-[1,1':4',1''-terphenyl]-4-ol, have been explored for creating anisotropic nanocomposites. These compounds demonstrate effectiveness as components of anisotropic nanocomposites, including polymeric ones, highlighting their potential in material science and engineering (Bezborodov et al., 2021).

Safety And Hazards

Trans-2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects . It is advised to avoid inhalation and contact with skin and eyes .

Future Directions

The cis and trans forms of 4-tert-butylcyclohexyl acetate are widely used as a perfume for cosmetics including soaps . They may be used in the preparation of high loading fragrance encapsulation based on a polymer-blend of ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol) . This suggests potential future directions in the field of cosmetics and fragrance encapsulation.

properties

IUPAC Name

[(1R,2S)-2-tert-butylcyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOAUDUYKVGDS-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCCC[C@H]1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014824
Record name trans-2-tert-Butylcyclohexyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-tert-Butylcyclohexyl acetate

CAS RN

20298-70-8
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel-
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Record name 2-tert-Butylcyclohexyl acetate, trans-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel-
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Record name trans-2-tert-Butylcyclohexyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-tert-butylcyclohexyl acetate
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Record name 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Vairamani, M Saraswathi… - Organic mass …, 1992 - Wiley Online Library
… acetate n-Octyl acetate n-Decyl acetate 2-Heptyl acetate 3-Heptyl acetate 4-Heptyl acetate Cyclohexyl acetate cis-2-tert- Butylcyclohexyl acetate trans-2-tert- Butylcyclohexyl acetate cis-…
D Basavaiah, PR Krishna, TK Bharathi - Tetrahedron: Asymmetry, 1995 - Elsevier
… Jones' active-site model is successfully utilized for explaining the results in the hydrolysis of bicyclic esters 25 with PLE; and the hydrolysis of trans-2-tert-butylcyclohexyl acetate 26 with …
Number of citations: 18 www.sciencedirect.com
S Rozen, C Gal - The Journal of Organic Chemistry, 1987 - ACS Publications
… When the tertiary hydrogen was placed as close as possible to the electronegative oxygen as in trans-2tert-butylcyclohexyl acetate (15), even …
Number of citations: 85 pubs.acs.org

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